molecular formula C8H6Cl2N2O2 B1507190 5,6-Dichloro-2-cyclopropylpyrimidine-4-carboxylic acid CAS No. 858956-27-1

5,6-Dichloro-2-cyclopropylpyrimidine-4-carboxylic acid

Cat. No. B1507190
CAS RN: 858956-27-1
M. Wt: 233.05 g/mol
InChI Key: HHWWADRFXUFZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dichloro-2-cyclopropylpyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C8H6Cl2N2O2 and its molecular weight is 233.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6-Dichloro-2-cyclopropylpyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dichloro-2-cyclopropylpyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

858956-27-1

Product Name

5,6-Dichloro-2-cyclopropylpyrimidine-4-carboxylic acid

Molecular Formula

C8H6Cl2N2O2

Molecular Weight

233.05 g/mol

IUPAC Name

5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H6Cl2N2O2/c9-4-5(8(13)14)11-7(3-1-2-3)12-6(4)10/h3H,1-2H2,(H,13,14)

InChI Key

HHWWADRFXUFZDH-UHFFFAOYSA-N

SMILES

C1CC1C2=NC(=C(C(=N2)Cl)Cl)C(=O)O

Canonical SMILES

C1CC1C2=NC(=C(C(=N2)Cl)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Phosphorus oxychloride (363 g, 221 mL, 2.37 mol) and 5-chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid (169 g, 0.79 mol) were added to a 1-L flask and heated at 90° C. for 5 h. The reaction mixture was cooled to 30° C. and added over 60 minutes into a 2-L jacketed reactor containing a well-stirred mixture of t-butanol (280 mL) and water (750 mL) while maintaining the temperature at 5-10° C. After the addition of the reaction mixture was about 70% complete, the aqueous t-butanol mixture was seeded to initiate crystallization, and the addition of the reaction mixture was continued. At the end of the addition, water (750 mL) was added gradually at 10-15° C., and the mixture was stirred for an additional 1 h. The resulting mixture was cooled to 5° C., filtered, and the collected solid was washed with water (3×50 mL). The resulting wet cake was dried in a vacuum-oven at 60° C. to give 156 g (85% yield) of the title compound as a solid melting at 126-127° C.
Quantity
221 mL
Type
reactant
Reaction Step One
Quantity
169 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
750 mL
Type
reactant
Reaction Step Three
Quantity
280 mL
Type
solvent
Reaction Step Three
Yield
85%

Synthesis routes and methods II

Procedure details

A 500 mL multi-neck flask with overhead stirrer, thermocouple and condenser was charged with 5-chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid (35.0 g, 0.163 mol), ethyl acetate (105 mL) and N,N-dimethylformamide (1.19 g, 0.016 mol) at room temperature. Thionyl chloride (48.5 g, 0.408 mol) was added at room temperature over 50 minutes, and the reaction mixture was heated at 68° C. for 7 h. The reaction mixture was cooled to 25° C. and added over 30 minutes into a 500-mL multi-neck flask containing water (100 mL) while maintaining the temperature at 10-20° C. The resulting mixture was stirred for additional 30 minutes, and the organic layer was separated from the aqueous layer. The aqueous layer was extracted with additional ethyl acetate (20 mL), and the combined organic layers were washed with water. The organic layer containing 35.0 g (93% yield) of the title product was directly carried over to the next step.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
48.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
93%

Synthesis routes and methods III

Procedure details

Phosphorus oxychloride (200 mL, 328 g, 2.14 mol) and 5-chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid (i.e. the product of Step B1 or B2) (96.8 g, 451 mmol) were combined and heated at 90° C. for 5 h. The reaction mixture was cooled to 50-60° C. and concentrated at reduced pressure to half volume. After cooling to 30° C. the reaction mixture was added over 60 minutes to a mixture of t-butanol (200 mL) and water (300 mL), with the temperature maintained at 8-10° C. The mixture was seeded, water (300 mL) was added gradually at 10-15° C. and the mixture was stirred for 1 h. After cooling to 5° C. the precipitated product was isolated by filtration and washed with water (3×50 mL). The solid was dried in a vacuum oven to afford the title compound (93 g).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
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[Compound]
Name
B2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Phosphorus oxychloride (14 mL, 23 g, 0.15 mol) and 5-chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid (i.e. the product of Step B1 or B2) (75 g, 300 mmol) were combined and heated at 85° C. for 3 h. The reaction mixture was cooled to 30° C. and added over 30 minutes to a mixture of acetonitrile (50 mL) and ice water (80 mL), with the temperature maintained at 5-10° C. and the pH maintained in the range 1-3 by co-feeding aqueous ammonia (28%). The pH was adjusted to about 2, the mixture was concentrated at 25° C. with a rotary evaporator to remove acetonitrile, and the precipitated product was isolated by filtration and washed with water (2×25 mL). The solid was dried in a vacuum oven to afford the title compound (ca. 7.0 g).
Quantity
14 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
B2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
80 mL
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Six

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